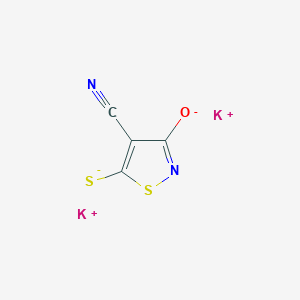
2,4-difluoro-5-iodopyrimidine
Descripción general
Descripción
2,4-Difluoro-5-iodopyrimidine is an organic compound that is widely used in the field of medicinal chemistry and has been studied extensively for its potential therapeutic applications. It is a cyclic compound consisting of a five-membered ring with two nitrogen atoms, one iodine atom, and two fluorine atoms. It is an important intermediate for the synthesis of a wide range of compounds, including drugs, agrochemicals, and dyes. In addition, it has been found to be a useful reagent for the synthesis of other organic compounds.
Aplicaciones Científicas De Investigación
1. Structural Analysis and Conformation Studies
- 2,4-dihydroxy-5-iodopyrimidine, closely related to 2,4-difluoro-5-iodopyrimidine, has been studied for its geometric parameters and molecular structure. The asymmetric unit of this compound forms a non-planar molecule in a slightly distorted boat conformation, which is useful in understanding the crystal structure of such compounds (Portalone, 2008).
2. Chemical Synthesis and Modification
- The synthesis of 2,4-difluoro-5-iodopyrimidine derivatives involves methods like iodination of dialkoxy pyrimidines and uracil bases. These methods are crucial for producing various iodopyrimidines, which serve as key intermediates in synthesizing numerous compounds (Das & Kundu, 1988).
- Another study involves the synthesis of 5-amino-4-iodopyrimidine, an intermediate useful for carbon-nitrogen and carbon-carbon bond formations (Latli et al., 2008).
3. Crystallography and Drug Synthesis
- Research on the crystal structure of derivatives of 2,4-difluoro-5-iodopyrimidine has been conducted, with potential applications in anti-tumor and anti-viral drugs. These studies contribute to the field of medicinal chemistry and drug design (Li, Xiao, & Yang, 2014).
4. Catalysis and Organic Synthesis
- 2,4-difluoro-5-iodopyrimidine is also relevant in the field of catalysis, particularly in palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the efficient synthesis of various substituted pyrimidine compounds (Goodby et al., 1996).
5. Fluorination Studies in Organic Chemistry
- Studies on the fluorination of related pyrimidines to form compounds like 2,4-difluoro-5-chloro-6-methylpyrimidine provide insights into the kinetics and mechanisms of such reactions, which are crucial in organic synthesis (Wei et al., 1987).
Propiedades
IUPAC Name |
2,4-difluoro-5-iodopyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF2IN2/c5-3-2(7)1-8-4(6)9-3/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYUFHOCJSYPSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF2IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-5-iodopyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine](/img/structure/B6598822.png)
![ethyl 2-benzyl-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B6598824.png)

![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid](/img/structure/B6598836.png)




![(E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine](/img/structure/B6598878.png)
![(1R,5S,6S)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B6598884.png)
![tert-butyl 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine-1-carboxylate](/img/structure/B6598886.png)

![ethyl[(isoquinolin-8-yl)methyl]amine](/img/structure/B6598906.png)
![1H-Imidazole, 1-[2-(4-chlorophenyl)ethyl]-](/img/structure/B6598908.png)